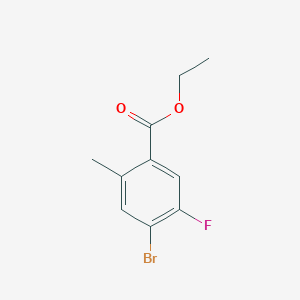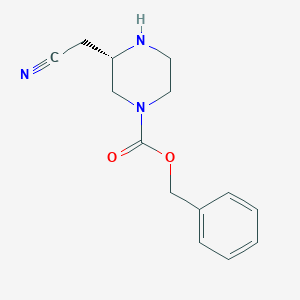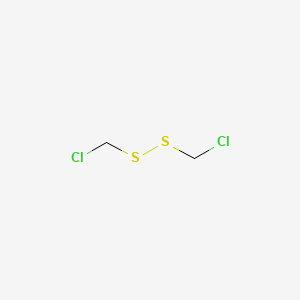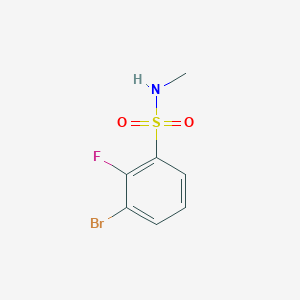
N,N-Dimethyl-3-(cyclopropyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(cyclopropyl)-propanamide, also known as DMCP, is a cyclopropyl-containing amide that has been used in a variety of laboratory experiments due to its unique properties. DMCP is a colorless liquid that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and as a solvent for a range of organic compounds. DMCP is also a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(cyclopropyl)-propanamide has been used in a variety of laboratory experiments due to its unique properties. It has been used as a reagent in organic synthesis, as a solvent for a range of organic compounds, and as a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. This compound has also been used in biochemistry and molecular biology experiments, as a model compound to study the properties of cyclopropyl-containing compounds, and as a substrate for enzymes and other proteins.
Mécanisme D'action
N,N-Dimethyl-3-(cyclopropyl)-propanamide is an amide that contains a cyclopropyl group. This group can interact with other molecules, such as proteins, and can affect their structure and function. This compound has been shown to interact with proteins in a manner that is similar to other cyclopropyl-containing compounds. It has been proposed that the cyclopropyl group can interact with the protein's hydrophobic pocket, resulting in changes in the protein's conformation and activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N,N-Dimethyl-3-(cyclopropyl)-propanamide in laboratory experiments is its unique properties. It is a colorless liquid that is soluble in water and organic solvents, making it easy to use in a variety of experiments. It is also a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. However, this compound can be toxic in high concentrations and should be handled with care.
Orientations Futures
Future research on N,N-Dimethyl-3-(cyclopropyl)-propanamide could focus on its potential applications in drug discovery, as well as its potential toxicity. It could also be studied for its ability to interact with other molecules and affect their structure and function. Other potential areas of research include its use as a model compound to study the properties of cyclopropyl-containing compounds, and its potential use in biochemistry and molecular biology experiments. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and pharmaceuticals.
Méthodes De Synthèse
N,N-Dimethyl-3-(cyclopropyl)-propanamide can be synthesized from the reaction of cyclopropylmethyl chloride and dimethylamine in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through an aldol condensation. The reaction is typically carried out at room temperature and the resulting product is a colorless liquid.
Propriétés
IUPAC Name |
3-cyclopropyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)6-5-7-3-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHROJUVGLXBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)









